molecular formula C10H14N2O4 B2685515 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 84490-37-9

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2685515
CAS RN: 84490-37-9
M. Wt: 226.232
InChI Key: KNYYZFIUHBSSOQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al. for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Molecular Structure Analysis

The structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . The ring is non-planar due to a phenomenon called “pseudorotation”, which contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are diverse and depend on the specific derivative and its functional groups . For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Scientific Research Applications

  • Synthesis of N-Mannich Bases and Anticonvulsant Properties :A library of 28 new 1,3-substituted pyrrolidine-2,5-dione derivatives was synthesized as potential anticonvulsant agents. Notably, a compound identified as N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione showed significant activity in various seizure models and was found to potentially act by blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).

  • Crystallographic and Spectroscopic Analysis :The structural details of a new mannich base 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione were elucidated using spectroscopic and crystallographic methods. This detailed analysis provided insights into the molecular conformation and stability of the compound, highlighting its significance in the field of chemical research (Rajeswari et al., 2010).

  • Role in Biodegradable Material Preparation :Morpholine-2,5-dione derivatives are utilized as cyclic monomers in the synthesis of biodegradable materials. The paper discussed various synthesis methods for these derivatives and their copolymers, emphasizing their potential applications in the medical field, especially in drug delivery and gene carriers (Yu, 2015).

  • Inhibitory Effect on Carbon Steel Corrosion :New 1H-pyrrole-2,5-dione derivatives were synthesized and assessed for their corrosion inhibitory properties on carbon steel in a hydrochloric acid medium. These derivatives demonstrated effective corrosion inhibition, suggesting their potential utility in industrial applications (Zarrouk et al., 2015).

  • Anticancer Properties of Hybrid Compounds :Pyrazoline-substituted pyrrolidine-2,5-dione hybrids were synthesized and evaluated for anticancer efficacy. These compounds showed remarkable cytotoxic effects and promising in vivo tumor regression, indicating their potential as potent anticancer agents (Tilekar et al., 2020).

Future Directions

The future directions in the research of pyrrolidine-2,5-dione derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, and by investigating the influence of steric factors on biological activity .

properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-8-1-2-9(14)12(8)7-10(15)11-3-5-16-6-4-11/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYZFIUHBSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione

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